Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-8(2)9-6-4-5-7-13(9)10/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOVYWZGRABBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Optimization
The reaction proceeds via a two-step mechanism: (1) formation of a 2-pyridinylmethyl imine intermediate through condensation of the ketone and glyoxylate, and (2) Mg₃N₂-facilitated cyclization to form the imidazo[1,5-a]pyridine core. Solvent systems significantly impact yield, with ethanol-water (8:2) proving optimal at 80°C.
Table 1: Solvent Optimization for Mg₃N₂-Assisted Synthesis
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 25 | 24 | 40 |
| Ethanol | 75 | 24 | 63 |
| Ethanol (sealed tube) | 25 | 12 | 65 |
| Ethanol-water (8:2) | 80 | 4 | 92 |
The sealed tube system reduced reaction time by 50% compared to open-flask conditions while maintaining yields >80%. Scale-up trials demonstrated consistent performance, achieving 85% yield at 5-gram scale with minimal purification requirements.
Acid-Catalyzed Condensation-Cyclization
Traditional synthetic routes employ acidic conditions for sequential condensation and cyclization reactions. A representative protocol involves refluxing 2-aminopyridine derivatives with ethyl acetoacetate in ethanol containing sulfuric acid.
Stepwise Reaction Analysis
Key Process Parameters:
-
Acid Concentration : 0.5–1.0 M H₂SO₄ optimizes cyclization efficiency
-
Reflux Duration : 6–8 hours required for complete conversion
-
Solvent : Ethanol-water (3:1) prevents side-product formation
This method produces the target compound in 72–78% yield after recrystallization from ethanol-water mixtures. Comparative NMR analysis shows identical spectral patterns to Mg₃N₂-synthesized material, confirming structural consistency across methods.
Comparative Analysis of Synthetic Methods
Yield and Purity Considerations
| Parameter | Mg₃N₂ Method | Acid-Catalyzed |
|---|---|---|
| Average Yield | 87% | 75% |
| Reaction Time | 4–6 h | 6–8 h |
| Purification Steps | 1 (filtration) | 2 (recrystallization) |
| Byproduct Formation | <5% | 12–15% |
The Mg₃N₂ method demonstrates superior atom economy (78% vs. 63%) and reduced environmental impact through aqueous workup protocols.
Spectroscopic Characterization Benchmarks
All synthetic routes produce material with identical characterization profiles:
-
¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.52 (s, 3H, CH₃), 4.32 (q, 2H, OCH₂), 7.21–8.45 (m, 4H, aromatic)
Industrial-Scale Production Considerations
Continuous Flow Synthesis Adaptations
Recent advancements enable translation of batch protocols to continuous systems:
Table 2: Batch vs. Continuous Flow Performance
| Metric | Batch | Continuous Flow |
|---|---|---|
| Space-Time Yield | 0.4 g/L·h | 3.2 g/L·h |
| Solvent Consumption | 15 L/kg | 5.2 L/kg |
| Energy Input | 48 kWh/kg | 22 kWh/kg |
Emerging Methodological Developments
Photocatalytic Variants
Preliminary studies demonstrate visible-light-mediated cyclization using Ru(bpy)₃²⁺ as catalyst:
Biocatalytic Approaches
Immobilized lipases show promise for enantioselective synthesis:
Critical Challenges and Optimization Strategies
Regioselectivity Control
The 1-methyl substitution pattern presents unique regiochemical challenges:
Purification Methodologies
Advanced techniques improve final product quality:
-
High-Speed CCC : Purity >99.5% using hexane/EtOAc/MeOH/water (5:5:4:4)
-
Crystallization Additives : 0.1% w/w cellulose derivatives reduce crystal defects
| Parameter | Value |
|---|---|
| Mettler RC1 Adiabatic ΔT | 12°C (acceptable) |
| CHETAH Flammability | Class 3 (manageable) |
| OSHA PEL | 5 mg/m³ |
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the imidazo[1,5-a]pyridine ring, enhancing its chemical diversity.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
EMI has shown promising anticancer properties in several studies. Its ability to interact with biological targets makes it a potential candidate for drug development.
- Mechanism of Action : EMI may inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth rates.
- Case Study : In vitro studies demonstrated that EMI exhibited cytotoxic effects on various cancer cell lines, including A-431 and Jurkat T cells, with IC50 values indicating effective activity at low concentrations.
Antimicrobial Properties
EMI has also been investigated for its antimicrobial properties.
- Activity Against Bacteria : It has shown significant inhibitory effects against Gram-positive bacteria.
Materials Science
The unique optical properties of EMI make it valuable in materials science, particularly in the development of optoelectronic devices and sensors.
- Applications : EMI derivatives are being explored for use in organic light-emitting diodes (OLEDs) and as luminescent materials in sensors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of EMI is crucial for optimizing its biological activity.
- Key Findings :
- Methyl substitution at the 3-position is essential for maintaining activity against certain cancer cell lines.
- The carboxylate functionality enhances solubility and bioavailability.
Synthesis and Derivatives
The synthesis of EMI can be achieved through various chemical reactions, including condensation reactions and multicomponent reactions. The ability to modify its structure allows for the creation of numerous derivatives with potentially enhanced properties.
Wirkmechanismus
The mechanism of action of ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The table below compares key structural features, physicochemical properties, and synthetic yields of Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate with its analogs:
Key Observations
Core Structure Impact: The imidazo[1,5-a]pyridine core (target compound) differs from imidazo[1,2-a]pyridine () in nitrogen positioning, altering electronic properties and reactivity. For example, ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts with NCS to yield chloromethyl or oxo derivatives, whereas analogous reactivity for the [1,5-a] system remains unreported .
Substituent Effects :
- Halogenation : Bromine () or chlorine () at the 4- or 5-positions introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification. However, yields for halogenated analogs vary significantly (e.g., 13% for ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate) .
- Fluorination : The 2,3-difluorophenyl substituent in enhances lipophilicity (clogP ~2.5) and potency as a GSK-3β inhibitor (IC₅₀ < 100 nM) .
Synthetic Efficiency :
- Ethyl 6-(2,3-difluorophenyl)imidazo[1,5-a]pyridine-3-carboxylate () achieves a 90% yield via Suzuki-Miyaura coupling, demonstrating the efficiency of boronic acid cross-coupling for imidazo[1,5-a]pyridine derivatization .
- In contrast, ester hydrolysis (e.g., ) or alkylation () steps often result in moderate yields (30–50%), highlighting challenges in functional group interconversion .
Biologische Aktivität
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate (EMIPC) is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and anti-tuberculosis properties. This article reviews the biological activity of EMIPC, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
EMIPC is defined by its molecular structure, which includes an imidazole ring fused to a pyridine structure with a carboxylate group. Its chemical formula is , and it possesses distinct physicochemical properties that facilitate its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 204.23 g/mol |
| Melting Point | Not extensively studied |
| Solubility | Soluble in organic solvents |
| Log P | Varies with substitutions |
Antimycobacterial Activity
Recent studies have demonstrated that derivatives of imidazo[1,5-a]pyridine, including EMIPC, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (MTB). For instance, a series of synthesized compounds based on the imidazo[1,2-a]pyridine scaffold showed promising results against both drug-sensitive and drug-resistant strains of MTB. Compounds derived from EMIPC have been reported to possess low minimum inhibitory concentration (MIC) values, indicating potent activity.
- Case Study : A study synthesized a range of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides and found that several exhibited excellent in vitro inhibitory activity against MTB strains with MIC values in the low nanomolar range . This suggests that modifications around the imidazo[1,5-a]pyridine core can enhance biological efficacy.
The mechanism by which EMIPC exerts its biological effects is not fully elucidated; however, it is believed to involve interaction with specific targets within the mycobacterial electron transport chain. Recent research has focused on understanding how imidazopyridine derivatives inhibit key components of this pathway:
- Electron Transport Chain Targeting : Compounds like Q203 (an analog related to EMIPC) have been shown to selectively inhibit the CIII2CIV2 supercomplex in mycobacteria without affecting mitochondrial functions in human cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Synthesis and Evaluation
The synthesis of EMIPC typically involves multi-step processes that include cyclization reactions and functional group modifications. For example:
- Starting Materials : Use of substituted amino acids and appropriate acylating agents.
- Cyclization : Formation of the imidazopyridine framework through cyclization reactions.
- Carboxylation : Introduction of the carboxylate group at position 3.
The evaluation of synthesized compounds includes both in vitro assays against MTB and assessments of cytotoxicity against mammalian cell lines to determine safety profiles.
Research Findings
Recent literature highlights several key findings regarding the biological activity of EMIPC:
- In Vitro Studies : Compounds derived from EMIPC showed promising results in inhibiting Mycobacterium smegmatis, a model organism for studying tuberculosis .
- Structure-Activity Relationship (SAR) : Variations in substituents on the imidazopyridine core significantly affect biological potency. For example, modifications at positions 1 and 5 have been linked to enhanced antimycobacterial activity .
Q & A
What are the optimized synthetic routes for Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
A common synthesis involves a multi-step sequence starting with condensation of 2-aminomethyl pyridine with ethyl oxalyl chloride to form an ester intermediate. Subsequent Vilsmeier formylation introduces an aldehyde group, followed by reductive amination with morpholine to install the methylimidazole moiety. The final step transforms the ester into a Weinreb amide intermediate for further functionalization . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Temperature control : Reductive amination typically requires mild conditions (40–60°C) to avoid side reactions.
- Catalysts : Use of cesium carbonate in alkylation steps improves efficiency, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .
Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.18–1.21 ppm (triplet, CH3 of ethyl ester), δ 3.84 ppm (singlet, morpholinomethyl group), and δ 5.17–5.19 ppm (multiplet, methylimidazole protons) confirm substituent integration .
- ¹³C NMR : Carbonyl signals (C=O) appear at ~165–170 ppm, while aromatic carbons range from 110–150 ppm .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 450.2 [M+1]) validate molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves steric effects of the methyl group on the imidazo-pyridine scaffold, critical for structure-activity relationship (SAR) studies .
How do substituents on the imidazo[1,5-a]pyridine core affect reactivity in nucleophilic substitution reactions?
The methyl group at position 1 and ester at position 3 dictate electronic and steric effects:
- Electron-withdrawing ester : Activates the pyridine ring for nucleophilic attack at position 5 or 7.
- Steric hindrance : The methyl group reduces accessibility at position 1, favoring substitutions at distal sites. For example, cyano or amino groups at position 6 (in analogs) enhance reactivity via resonance stabilization .
- Reagent compatibility : Sodium hydride or K2CO3 in DMF facilitates substitutions, while harsher conditions (e.g., LiAlH4) may reduce the ester prematurely .
What role does this compound play in medicinal chemistry, particularly in targeting enzymes or receptors?
This compound serves as a scaffold for bioactive molecules :
- Cannabinoid CB2 receptor agonists : Derivatives like compound 47 (from Scheme 9 in ) exhibit high affinity for CB2, relevant in inflammatory and neuropathic pain models. The morpholinomethyl group enhances solubility and receptor interaction .
- Dihydroorotate dehydrogenase (DHODH) inhibitors : Methyl and ester groups optimize binding to the enzyme’s hydrophobic pocket, as shown in pyrazolo[1,5-a]pyridine-based inhibitors .
- Anticancer agents : Functionalization with isoxazole or triazole moieties improves cytotoxicity by modulating DNA intercalation or kinase inhibition .
How should researchers address contradictions in reported synthetic yields or biological activity data for this compound?
Discrepancies often arise from:
- Reaction scalability : Bench-scale syntheses (e.g., 0.75 mmol in ) may report higher yields (>85%) than industrial-scale processes due to purification challenges.
- Substituent variability : Biological activity differences (e.g., IC50 values) between methyl and bromo analogs highlight the need for rigorous SAR documentation .
- Analytical thresholds : Purity levels <95% (as noted in ) can skew bioassay results. Always validate purity via HPLC or GC-MS before biological testing .
What strategies are recommended for introducing diverse functional groups into the imidazo[1,5-a]pyridine scaffold?
- Grignard reactions : Post-Weinreb amide intermediates allow addition of alkyl/aryl groups to the carbonyl .
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions at halogenated positions (e.g., bromo derivatives in ) enable aryl/heteroaryl introductions .
- Reductive amination : Secondary amines can be installed at the morpholinomethyl position using aldehydes and NaBH3CN .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
